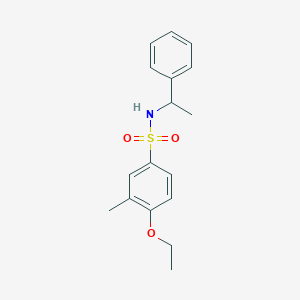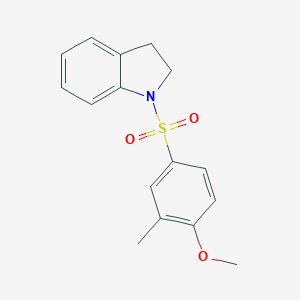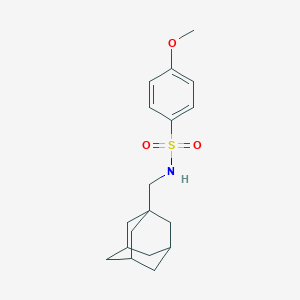
4-ethoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is a white crystalline solid that has been extensively studied for its potential use in scientific research.
Wirkmechanismus
The mechanism of action of 4-ethoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide involves the inhibition of certain enzymes such as carbonic anhydrases. These enzymes play a crucial role in various physiological processes such as respiration, acid-base balance, and ion transport. Inhibition of these enzymes can lead to a disruption of these processes, which can have therapeutic implications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide are still being studied. However, it has been shown to exhibit potent inhibitory activity against certain enzymes such as carbonic anhydrases. It has also been shown to have potential anticancer activity, as it can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-ethoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide in lab experiments include its potent inhibitory activity against certain enzymes and its potential anticancer activity. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4-ethoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide. These include:
1. Further studies to understand its mechanism of action and its potential therapeutic applications.
2. Studies to optimize the synthesis method to improve the yield and purity of the compound.
3. Studies to evaluate its toxicity and potential side effects.
4. Studies to evaluate its efficacy in animal models and clinical trials.
5. Studies to explore its potential use in other areas such as agriculture and environmental science.
Conclusion:
In conclusion, 4-ethoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. It exhibits potent inhibitory activity against certain enzymes and has potential anticancer activity. However, further studies are needed to fully understand its mechanism of action and its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-ethoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide involves the reaction between 4-ethoxy-3-methylbenzenesulfonyl chloride and N-(1-phenylethyl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide has been extensively studied for its potential use in scientific research. It has been found to exhibit potent inhibitory activity against certain enzymes such as carbonic anhydrases, which are involved in various physiological processes. It has also been shown to have potential anticancer activity, as it can inhibit the growth of cancer cells.
Eigenschaften
Produktname |
4-ethoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C17H21NO3S |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
4-ethoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-4-21-17-11-10-16(12-13(17)2)22(19,20)18-14(3)15-8-6-5-7-9-15/h5-12,14,18H,4H2,1-3H3 |
InChI-Schlüssel |
ZOGWHIKLHMNLQE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)






![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)
![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)



![1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-5-one](/img/structure/B223366.png)